4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural attributes include:
- 4-(3-Methylphenyl) substituent: A meta-methyl-substituted aromatic group that enhances lipophilicity and may influence π-π stacking interactions in biological targets.
- 2,5-Dione moieties: Two ketone groups at positions 2 and 5, contributing to hydrogen-bond acceptor properties and influencing solubility .
This structure is distinct from pyrrolo[2,3-d]pyrimidine derivatives (e.g., 2,4-diamines in –5) due to differences in ring fusion (3,4-d vs. 2,3-d) and functional groups (dione vs. diamine), which impact electronic properties and biological interactions.
Properties
IUPAC Name |
4-(3-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGTUPAEMGGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details about how these factors affect the action of this compound are currently unknown.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties:
Key Structural and Functional Differences
Core Scaffold: The target compound’s pyrrolo[3,4-d]pyrimidine-2,5-dione core differs from pyrrolo[2,3-d]pyrimidine-2,4-diamines in ring fusion and functionalization.
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds with chloro, fluoro, or trifluoromethyl groups (–5) exhibit higher melting points (188–212°C) due to stronger intermolecular interactions (e.g., halogen bonding). The target compound’s 3-methylphenyl (electron-donating) and oxolane groups may lower its melting point relative to these analogs.
- Oxolane vs. Aromatic Substituents : The oxolanylmethyl group introduces conformational flexibility and moderate polarity, contrasting with rigid aromatic substituents (e.g., naphthylmethyl in ). This may reduce binding affinity but improve pharmacokinetic properties .
Biological Implications: Kinase Inhibition: 2,4-Diamine derivatives (–5) show potent kinase inhibition (IC50: nM–μM range), attributed to hydrogen-bonding interactions between the diamine groups and kinase ATP-binding pockets. The target compound’s dione moieties may engage similar interactions but with reduced potency due to weaker basicity . Solubility vs.
Computational Insights
AutoDock Vina () simulations predict that the oxolane group’s flexibility allows adaptive binding to hydrophobic pockets, while the 3-methylphenyl group may stabilize aromatic stacking. However, the lack of a basic diamine group (as in –5) likely reduces affinity for kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
